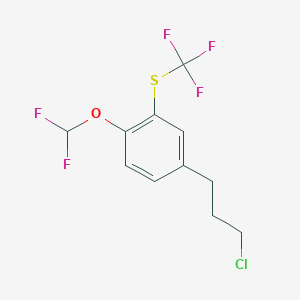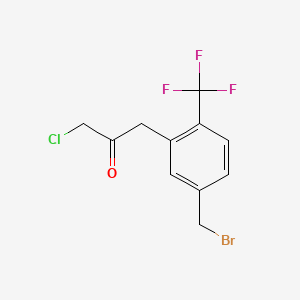
Thalidomide-5'-O-C2-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-5’-O-C2-acid is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for various medical applications, particularly in the treatment of multiple myeloma and erythema nodosum leprosum . Thalidomide-5’-O-C2-acid is a modified version designed to retain the beneficial properties of thalidomide while potentially reducing its adverse effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide-5’-O-C2-acid involves several steps, starting from the basic structure of thalidomide. The process typically includes:
Formation of the Phthalimide Ring: This is achieved by reacting phthalic anhydride with ammonia or a primary amine.
Introduction of the Piperidinedione Moiety: This step involves the reaction of the phthalimide with a suitable diketone, such as succinic anhydride, under acidic conditions.
Modification to Thalidomide-5’-O-C2-acid:
Industrial Production Methods
Industrial production of thalidomide-5’-O-C2-acid follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Thalidomide-5’-O-C2-acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Thalidomide-5’-O-C2-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and immunomodulation.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mecanismo De Acción
The mechanism of action of thalidomide-5’-O-C2-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. By binding to CRBN, thalidomide-5’-O-C2-acid induces the degradation of specific proteins, leading to its therapeutic effects. This mechanism is similar to that of thalidomide and its analogues, which are known to modulate the immune response and inhibit angiogenesis .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative with enhanced potency and reduced side effects.
Pomalidomide: Another derivative with similar applications but different pharmacokinetic properties
Uniqueness
Thalidomide-5’-O-C2-acid is unique due to its specific structural modification, which aims to retain the beneficial effects of thalidomide while potentially reducing its adverse effects. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
Fórmula molecular |
C16H14N2O7 |
|---|---|
Peso molecular |
346.29 g/mol |
Nombre IUPAC |
3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxypropanoic acid |
InChI |
InChI=1S/C16H14N2O7/c19-12-4-3-11(14(22)17-12)18-15(23)9-2-1-8(7-10(9)16(18)24)25-6-5-13(20)21/h1-2,7,11H,3-6H2,(H,20,21)(H,17,19,22) |
Clave InChI |
YOIBRGLCSCVBBO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)

![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)




![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)



